Cu-TMEDA catalyst

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

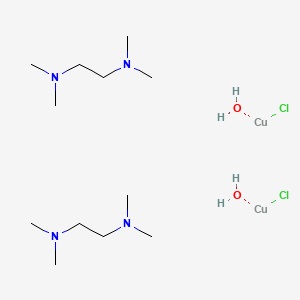

Cu-TMEDA catalyst, also known as Di-μ-hydroxo-bis [(N,N,N′.N′-tetramethylethylenediamine)copper (II)] chloride, is a copper catalyst with the empirical formula C12H34Cl2Cu2N4O2 . It is a dark purple powder and is used in various chemical reactions such as asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes (precatalyst), oxidative N-arylation of imidazoles .

Synthesis Analysis

This compound has been employed in the synthesis of imides through aerobic oxidative acylation of amides with alcohols . It has also been used in the homocoupling reaction of terminal acetylenes .Molecular Structure Analysis

The this compound has a square planar structure with the Cu2+ ions sharing oxygen . Each Cu2+ ion has 3d9 S=1/2 for the nine d electrons of Cu2+ in a square‐planar field .Chemical Reactions Analysis

This compound has been used in various chemical reactions. It is a highly efficient and accessible catalyst of Sandmeyer reaction . It has also been used in the coupling of various terminal alkynes with acid chlorides to afford the corresponding ynones .Physical and Chemical Properties Analysis

This compound is a dark purple powder . It has a melting point of 131-132 °C . It is soluble in water .Aplicaciones Científicas De Investigación

Catalysis in Synthesis Reactions : The Cu-TMEDA catalyst has been found to be highly efficient in synthesis reactions. For example, a study demonstrates its use in the synthesis of unsymmetrical 1,3-diynes via Glaser heterocoupling reactions without external additives, showcasing its high catalytic activity and selectivity (Zheng, Bai, Li, & Gu, 2022).

Catalytic Properties in Oxidation Reactions : Cu-TMEDA complexes have been investigated for their role in the oxidation of alcohols. For instance, their catalytic properties were explored in the oxidation of veratryl alcohol with molecular oxygen in alkaline aqueous solutions (Lahtinen, Lankinen, Leskelä, & Repo, 2005).

Use in Homogeneous Copper Catalysts : Cu-TMEDA has been part of a study for evaluating the catalytic activities of homogeneous copper complexes in aqueous solutions, particularly for the oxidation of benzylic alcohols (Lahtinen, Korpi, Haavisto, Leskelä, & Repo, 2004).

Applications in Aerobic Oxidation : Cu-TMEDA catalysts have been used for the direct synthesis of nitriles by aerobic oxidation of primary amines under mild conditions, showing their versatility in different chemical reactions (Ma, Xu, Xiao, Su, Liu, & Qing, 2017).

Electrochemical CO2 Reduction : In the context of environmental applications, Cu-TMEDA catalysts have been implicated in electrochemical CO2 reduction, highlighting their potential in sustainable chemical processes (Nitopi et al., 2019).

Reduction of Cu(II) to Cu(I) : A study provided evidence for the reduction of Cu(II) to Cu(I) by alkynes in the presence of TMEDA, revealing the dual role of TMEDA as both ligand and base (Zhang, Yi, Zhang, Deng, Bai, Zhang, Miller, Kropf, Bunel, & Lei, 2014).

Mecanismo De Acción

Target of Action

The primary targets of the Copper-Tetramethylethylenediamine (Cu-TMEDA) catalyst are various organic compounds, including alcohols, amides, and alkynes . The Cu-TMEDA catalyst plays a crucial role in facilitating chemical reactions involving these compounds, leading to the formation of new products .

Mode of Action

The this compound operates through a series of sequential reactions. For instance, in the aerobic oxidative acylation of amides with alcohols, the this compound first facilitates the aerobic oxidation of alcohols to aldehydes. The amides then undergo nucleophilic addition to the aldehydes, forming hemiamidal intermediates. Finally, the this compound aids in the aerobic oxidation of these intermediates to produce the corresponding imides .

Biochemical Pathways

The this compound affects several biochemical pathways. It is involved in asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes, oxidative N-arylation of imidazoles, oxidative coupling copolymerization, and tandem phosphorous-carbon bond formation-oxyfunctionalization reactions . These reactions lead to the formation of various structurally diverse compounds, which can have significant downstream effects in biochemical systems .

Pharmacokinetics

The catalyst’s effectiveness and efficiency in facilitating various reactions suggest that it may have high reactivity and stability under the appropriate conditions .

Result of Action

The action of the this compound results in the transformation of various organic compounds into new products. For example, it can facilitate the conversion of alcohols and amides into imides . This transformation involves the formation of intermediate compounds and the oxidation of certain groups within the reactants .

Action Environment

The efficacy and stability of the this compound can be influenced by various environmental factors. For instance, the catalyst’s activity can be affected by the presence of oxygen, as seen in the aerobic oxidative acylation of amides with alcohols . Additionally, the catalyst’s performance can be influenced by the nature of the reactants and the conditions under which the reaction takes place .

Direcciones Futuras

Cu-based catalysts, including Cu-TMEDA, have emerged as promising candidates for electrocatalytic CO2 reduction (ECR), particularly in producing multi-carbon products that hold substantial value in modern industries . The formation of multi-carbon products involves a range of transient intermediates, the behaviour of which critically influences the reaction pathway and product distribution .

Análisis Bioquímico

Biochemical Properties

The Cu-TMEDA catalyst plays a significant role in biochemical reactions. It is known to catalyze asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes, oxidative N-arylation of imidazoles, oxidative coupling copolymerization, tandem phosphorous-carbon bond formation-oxyfunctionalization reactions, and benzylation and allylation of amides . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known that copper, one of the components of the this compound, plays a crucial role in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several steps, including activation of allenoate by TMEDA, nucleophilic attack to 1-aza-1,3-diene, intramolecular cyclization, 1,3-hydrogen shift, hydrogen elimination by TMEDA, and desulfonation . It serves not only as a Lewis base to activate allenoate but also as a Brønsted acid/base to mediate the 1,3-hydrogen shift process, thus accelerating the reaction .

Propiedades

IUPAC Name |

chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXKYYDFGPZSOZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Cl2Cu2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)

![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)

![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2707976.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2707978.png)

![(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2707982.png)

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2707985.png)

![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2707986.png)